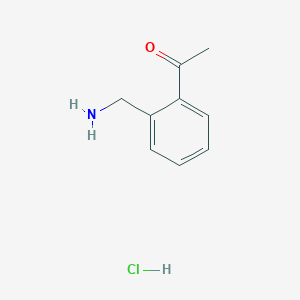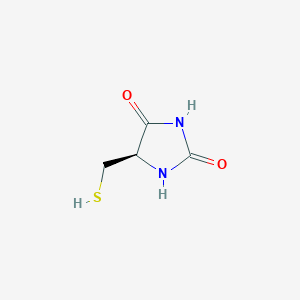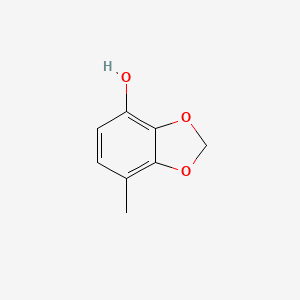
1,4-Dichloropiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloropiperazine-2,5-dione is a chemical compound that belongs to the piperazine-2,5-dione family. This compound is characterized by the presence of two chlorine atoms attached to the piperazine ring at the 1 and 4 positions. Piperazine-2,5-dione derivatives are of significant interest due to their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloropiperazine-2,5-dione can be synthesized through the self-condensation of glycine, followed by chlorination. The initial step involves the formation of piperazine-2,5-dione by heating glycine in the presence of a dehydrating agent . The resulting piperazine-2,5-dione is then treated with chlorine gas under controlled conditions to introduce chlorine atoms at the 1 and 4 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle chlorine gas safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloropiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperazine-2,5-dione derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Scientific Research Applications
1,4-Dichloropiperazine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dichloropiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,4-Dichloropiperazine-2,5-dione can be compared with other similar compounds, such as:
1,4-Diacetylpiperazine-2,5-dione: This compound has acetyl groups instead of chlorine atoms and is used in different synthetic applications.
1,4-Dihydroxypiperazine-2,5-dione: This derivative has hydroxyl groups and is studied for its unique biological activities.
1,4-Diphenylpiperazine-2,5-dione: This compound has phenyl groups and is used in the synthesis of various organic molecules.
Properties
CAS No. |
37636-52-5 |
|---|---|
Molecular Formula |
C4H4Cl2N2O2 |
Molecular Weight |
182.99 g/mol |
IUPAC Name |
1,4-dichloropiperazine-2,5-dione |
InChI |
InChI=1S/C4H4Cl2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2 |
InChI Key |
BNHZEEUKIRMPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



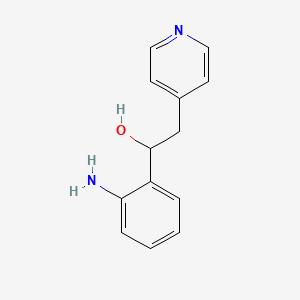
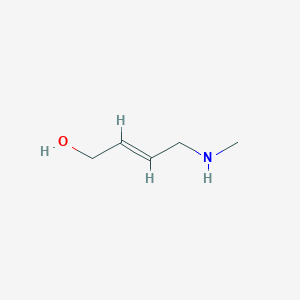
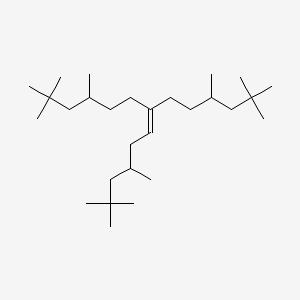
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
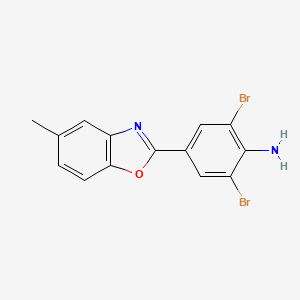
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
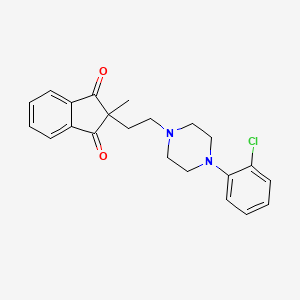
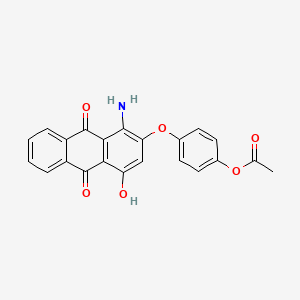
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

